5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a tert-butyl group, a dimethylamino group, and a sulfonamide group attached to a pyridine ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide typically involves a multistep process. One practical and robust method involves the following steps :
tert-Butylation: The addition of the tert-butyl group.
Dimethylamination: The incorporation of the dimethylamino group.
Sulfonamidation: The attachment of the sulfonamide group.
Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and reproducibility compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide
- N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide
Uniqueness
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the bromine atom and the dimethylamino group allows for diverse chemical modifications and applications that may not be possible with similar compounds .
Properties
Molecular Formula |
C11H18BrN3O2S |
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Molecular Weight |
336.25 g/mol |
IUPAC Name |
5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3 |
InChI Key |
FJEFSYYHOKPGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C |
Origin of Product |
United States |
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